Iodophenylisopropylamine, specifically known as 2,5-dimethoxy-4-iodophenylisopropylamine, is a compound of significant interest in the field of psychoactive substances. It is structurally related to amphetamines and is classified as a hallucinogen. The compound acts primarily as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neuropsychological effects.
Iodophenylisopropylamine can be derived from various synthetic pathways that involve the manipulation of phenolic compounds and alkylamine derivatives. Its synthesis has been documented in numerous studies focusing on its chemical properties and biological effects.
This compound falls under the category of phenethylamines, which are known for their psychoactive properties. It is also classified as a serotonergic hallucinogen, indicating its action on serotonin receptors in the brain.
The synthesis of iodophenylisopropylamine typically involves several key steps:
The synthesis can be optimized through various methods, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
Iodophenylisopropylamine has a molecular formula of and a molecular weight of approximately 321.15 g/mol. The structure features:
The compound's melting point is reported to be around 201°C when in hydrochloride salt form . Structural analysis via X-ray crystallography has provided insights into its three-dimensional conformation.
Iodophenylisopropylamine participates in several chemical reactions typical for phenethylamines:
Reactions involving iodophenylisopropylamine often require careful control of temperature and reaction time to optimize yields and minimize byproducts .
The primary mechanism through which iodophenylisopropylamine exerts its effects involves agonism at serotonin receptors:
Functional studies indicate that this compound can induce significant neurochemical changes, such as increased arachidonic acid release in neuronal cells .
Iodophenylisopropylamine has several applications in scientific research:
The historical trajectory of iodophenylisopropylamines is inextricably linked to the broader exploration of hallucinogenic phenylalkylamines. DOI emerged in 1973 through the work of Coutts and Malicky, who synthesized it during structure-activity relationship (SAR) studies investigating analogs of the controlled hallucinogen DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane). This research sought to systematically evaluate how electronic and steric properties of aryl substituents influenced pharmacological activity [2]. Chemically classified within the DOX series—where "X" denotes the 4-position substituent—DOI represents the iodo variant (DOX where X = -I), contrasting with DOM (X = -CH3) and DOB (X = -Br). Its development occurred against the backdrop of emerging regulatory restrictions on psychoactive compounds in the late 1960s and early 1970s, which paradoxically stimulated academic interest in structurally refined probes with potential research utility [2] [4].
Initial pharmacological characterization revealed DOI's potent agonism at serotonin receptors using peripheral tissue assays. However, its significance expanded dramatically with the cloning and classification of multiple 5-HT receptor subtypes in the 1980s-1990s. Research demonstrated DOI's exceptional selectivity for 5-HT2 receptor subtypes (particularly 5-HT2A and 5-HT2C) over other serotonin receptors. This receptor specificity, combined with its metabolic stability (owing to the carbon-iodine bond's resistance to rapid enzymatic cleavage), propelled DOI to prominence as a reference agonist for mechanistic studies. Its emergence coincided with a decline in clinical hallucinogen research, positioning DOI primarily as a preclinical tool rather than a therapeutic candidate [2] [4] [6].
Table 1: Key DOX Series Compounds and Their Historical Context
Compound Acronym | Systematic Name | 4-Position Substituent (X) | Year First Synthesized | Primary Research Significance |
---|---|---|---|---|
DOM | 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane | -CH3 | 1963 | Prototype DOX compound; appeared on clandestine market |
DOB | 1-(2,5-Dimethoxy-4-bromophenyl)-2-aminopropane | -Br | Early 1970s | High-potency hallucinogen; radioligand potential |
DOI | 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane | -I | 1973 | Gold standard 5-HT2A/2C agonist; research tool |
DOC | 1-(2,5-Dimethoxy-4-chlorophenyl)-2-aminopropane | -Cl | 1970s | Comparative halogen substitution studies |
Behavioral Pharmacology Paradigm: This framework utilizes DOI's ability to elicit quantifiable behavioral responses in rodents as proxies for its subjective effects in humans. The head twitch response (HTR)—a rapid rotational head movement—is induced by DOI with high potency via 5-HT2A receptor activation. This behavior serves as a screening tool for 5-HT2A agonist activity and potential hallucinogenic efficacy. Similarly, drug discrimination assays—where animals are trained to recognize DOI's interoceptive stimulus properties—provide a model for subjective effects. These models established DOI's stereoselectivity (S(+) enantiomer > R(-)) and demonstrated blockade by selective 5-HT2A antagonists like M100907, confirming receptor specificity. This paradigm dominates neuropsychiatric modeling, particularly for studying hallucinogen effects and screening potential therapeutics [4].
Molecular Pharmacology Paradigm: Centered on receptor-level interactions, this paradigm exploits DOI's properties as a high-affinity, selective agonist (Ki ≈ 1-10 nM at 5-HT2A/2C) to probe serotonin receptor structure, function, and signaling. Research revealed DOI's capacity to demonstrate functional selectivity (biased agonism)—activating Gq/11-mediated phospholipase C (PLC) pathways with greater efficacy than β-arrestin recruitment pathways. Crucially, studies uncovered that DOI detects constitutive activity of 5-HT2C receptors in regulating basal dopamine release in the nucleus accumbens and striatum. Furthermore, inverse agonists (e.g., SB 206553) suppress this basal activity, while neutral antagonists merely block agonist effects. This paradigm has been fundamental for characterizing serotonin receptor dynamics and allosteric modulation [6].
Translational Neurotherapeutics Paradigm: Leveraging DOI's well-characterized pharmacology, this emerging paradigm explores mechanisms relevant to treating mood disorders. DOI administration downregulates cortical 5-HT2A receptors after repeated dosing—an effect mirroring the adaptive changes seen after chronic antidepressant treatment. Additionally, its ability to modulate prefrontal glutamate release and enhance neuroplasticity provides mechanistic insights into the potential therapeutic effects of serotonergic psychedelics. This paradigm frames DOI not merely as a hallucinogen model but as a probe for understanding rapid-acting antidepressant mechanisms and neuroadaptive processes [2] [6].
Research Paradigm | Primary Methodologies | Key Insights Enabled by DOI | Representative Findings |
---|---|---|---|
Behavioral Pharmacology | Head Twitch Response (HTR), Drug Discrimination, Locomotor Activity | In vivo functional selectivity and receptor specificity | S(+)DOI elicits HTR via 5-HT2A activation; blocked by MDL 11,939 [4] |
Molecular Pharmacology | Radioligand Binding, Second Messenger Assays (PLC, AA), Receptor Mutagenesis | Constitutive receptor activity and biased signaling | DOI detects inverse agonism at 5-HT2C receptors; preferential Gq activation [6] |
Translational Neurotherapeutics | Receptor Autoradiography, Neurochemical Monitoring (microdialysis), Electrophysiology | Antidepressant-like adaptations and synaptic plasticity | Chronic DOI administration decreases cortical 5-HT2A receptor density [2] [6] |
Despite extensive characterization, significant knowledge gaps persist in understanding the SAR of iodophenylisopropylamines:
Stereochemical Optimization: DOI exists as enantiomeric pairs (R(-) and S(+)), exhibiting differing pharmacological profiles. The S(+) enantiomer demonstrates approximately 10-30 fold greater affinity and efficacy at 5-HT2A receptors compared to R(-)DOI, driving its behavioral effects. However, comprehensive stereoselective syntheses and in vivo evaluations of diverse enantiopure analogs remain limited. The impact of stereochemistry on functional selectivity (biased agonism) at specific 5-HT2 subtypes and the relationship to behavioral outcomes is inadequately mapped. Resolving whether specific enantiomers preferentially activate therapeutic-relevant signaling pathways (e.g., plasticity promotion) versus those linked to hallucinogenic effects remains a critical challenge [2] [4].
Beyond 5-HT2 Receptors: DOI exhibits moderate affinity (Ki ~ 100-500 nM) for several off-target receptors, including α1-adrenergic receptors and 5-HT1A, 1B, and 6 receptors. The contribution of these interactions—particularly at higher concentrations—to its in vivo effects is poorly quantified. Furthermore, potential allosteric effects at non-serotonergic receptors (e.g., metabotropic glutamate receptors) are virtually unexplored. The polypharmacology profile of DOI and its analogs requires systematic quantification using modern screening approaches (e.g., GPCR panels) to delineate primary actions from secondary modulation [4] [6].
Impact of Post-Translational Modifications (PTMs): Recent evidence suggests that PTMs on target receptors, particularly N-glycosylation of 5-HT2A and 2C receptors, can dramatically alter receptor conformation, dynamics, and ligand sensitivity. The influence of such PTMs on DOI binding kinetics, functional efficacy, and biased signaling is unknown. For instance, specific N-glycosylation patterns might favor receptor conformations that alter DOI's ability to activate Gq versus β-arrestin pathways. Understanding how receptor microheterogeneity (e.g., edited 5-HT2C isoforms) affects DOI signaling represents another layer of complexity in SAR [6] [8].
Signaling Bias Quantification: DOI exhibits biased agonism at 5-HT2A receptors, preferentially activating PLC/inositol phosphate accumulation over other pathways. However, rigorous quantification of this bias across cell types and brain regions using standardized metrics (e.g., ΔΔlog(τ/KA)) is incomplete. The structural determinants within the DOI scaffold dictating this bias are undefined. Designing analogs that maximize therapeutic-relevant bias (e.g., plasticity pathways) while minimizing hallucinogen-associated signaling requires deeper understanding of how ligand-receptor complexes engage specific transducer proteins [6].
Receptor Oligomerization States: Emerging evidence suggests that 5-HT2A receptors can form heteromeric complexes (e.g., with mGlu2), creating unique pharmacological entities. The binding affinity, efficacy, and signaling profile of DOI at such oligomers compared to monomeric or homomeric receptors is unknown. SAR developed primarily using recombinant homomeric receptors may not accurately predict activity at native oligomeric complexes in brain tissue, representing a significant translational gap [4] [6].
Table 3: Critical Structural-Activity Relationship (SAR) Knowledge Gaps for Iodophenylisopropylamines
Knowledge Gap | Current Limitations | Potential Research Approaches | Expected Impact |
---|---|---|---|
Stereochemical Effects | Limited data on enantiopure analogs beyond DOI; unknown bias across subtypes | Asymmetric synthesis; Functional assays in 5-HT2A vs 5-HT2C knockouts; Behavioral profiling | Design of safer, more selective probes/therapeutics |
Off-Target Polypharmacology | Poor quantification of non-5-HT2 contributions to effects | GPCR/kinome screening panels; Selective receptor knockout/knockdown models | Refined interpretation of in vivo data; Identification of novel targets |
PTM Influence | Unknown how receptor glycosylation/editing alters DOI pharmacology | Cell lines with defined PTM profiles; Brain-region specific microtransplantation; Molecular dynamics | Understanding inter-individual variability; Context-specific drug design |
Quantitative Biased Signaling | Lack of standardized bias factors across pathways/cell types | TRUPATH/BRET biosensors; Cortex-specific primary neurons; ΔΔlog(τ/KA) analysis | Development of pathway-selective agonists |
Oligomer Pharmacology | SAR based on monomers/homomers may not predict native complex activity | Proximity ligation assays; Heteromer-selective antibodies; Computational modeling | Accurate prediction of in vivo efficacy in neural circuits |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7